molecular formula C6H3BrCl2OS B1586174 1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one CAS No. 306935-99-9

1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one

Cat. No.: B1586174
CAS No.: 306935-99-9
M. Wt: 273.96 g/mol
InChI Key: INXFNQPLTWTZSX-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one is a chemical compound characterized by the presence of bromine, chlorine, and a thienyl group

Properties

IUPAC Name

1-(4-bromo-5-chlorothiophen-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2OS/c7-3-1-5(4(10)2-8)11-6(3)9/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXFNQPLTWTZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383964
Record name 1-(4-Bromo-5-chlorothiophen-2-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-99-9
Record name 1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-5-chlorothiophen-2-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one typically involves the reaction of 4-bromo-5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The thienyl group can be oxidized or reduced under specific conditions.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one include:

  • 1-(4-Bromo-5-chloro-2-thienyl)-1-propanone
  • 1-(4-Bromo-5-chloro-2-thienyl)-2,2,2-trifluoroethanone
  • 1-(4-Bromo-5-chloro-2-thienyl)-2-propen-1-one

These compounds share structural similarities but differ in their specific substituents and properties. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and thienyl groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one, with the chemical formula C6_6H3_3BrCl2_2OS and CAS number 306935-99-9, is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential applications and mechanisms of action.

  • Molecular Weight : 273.96 g/mol
  • Appearance : Orange solid
  • Solubility : Not specified in available data

Biological Activity Overview

The biological activity of this compound has been explored in several studies, primarily focusing on its potential as an antibacterial and antifungal agent. Below is a summary of key findings:

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For example, derivatives of thienyl compounds have been shown to inhibit bacterial growth effectively.

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Thienyl derivative AEscherichia coli16 µg/mL
Thienyl derivative BPseudomonas aeruginosa64 µg/mL

Data sourced from various antibacterial studies.

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also possess antifungal activity against common pathogens such as Candida species. The mechanism appears to involve disruption of fungal cell membrane integrity.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of halogen substituents contributes to its reactivity and interaction with microbial targets.

Case Study 1: Synthesis and Evaluation

A study conducted by Hamidian et al. (2013) synthesized several thienyl derivatives, including this compound, and evaluated their biological activities. The study reported promising results in terms of antibacterial efficacy against Gram-positive bacteria, suggesting potential for further development as an antibiotic agent.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications to the thienyl ring significantly impacted the biological activity of related compounds. This underscores the importance of chemical structure in determining the efficacy and specificity of antimicrobial agents.

Toxicological Profile

Currently, detailed toxicological data for this compound is limited. Safety data sheets indicate no specific acute toxicity information is available; however, standard safety precautions should be followed when handling this compound due to its chemical nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one
Reactant of Route 2
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1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one

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